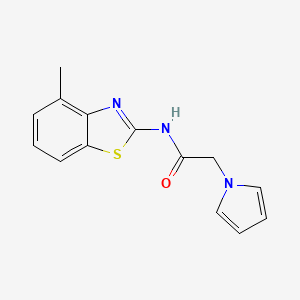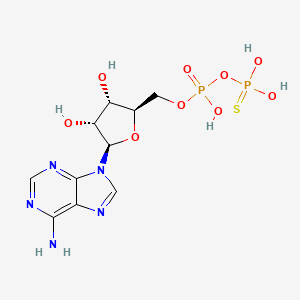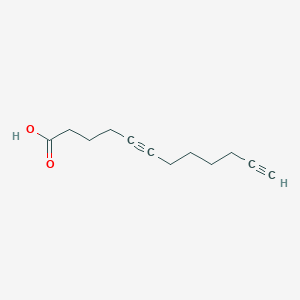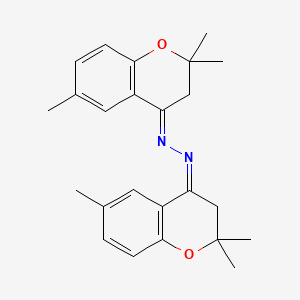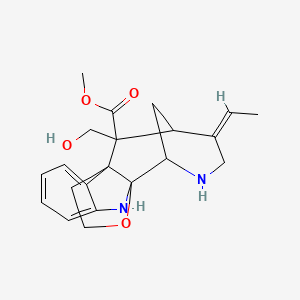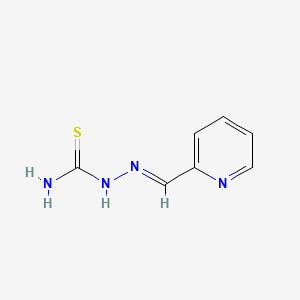
2-Pyridinecarboxaldehyde thiosemicarbazone
Overview
Description
2-Pyridinecarboxaldehyde thiosemicarbazone is a chemical compound with the linear formula C7H8N4S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It can be combined with thiosemicarbazide to form a ligand, which can further complex with Ni (II) and Cu (II) salts to form [M (L) 2 X 2] complexes .
Synthesis Analysis
A water-insoluble pyridine-2-carbaldehyde thiosemicarbazone (PCT) was synthesized and its efficiency as an anti-biofouling agent in the cathode of a multi-criteria MFC (MCMFC) was tested . In another study, five Sn(II) pyridine-2-carboxaldehyde thiosemicarbazone complexes were synthesized and their activities were tested .Chemical Reactions Analysis
The first use of thiosemicarbazone-based organocatalysis was demonstrated on both tetrahydropyranylation and 2-deoxygalactosylation reactions . It can also be combined with thiosemicarbazide to form 2-pyridinecarboxaldehyde thiosemicarbazone ligand (L) which can further complex with Ni (II) and Cu (II) salts (MX) to form [M (L) 2 X 2] complexes .Scientific Research Applications
Antitumor Activity
2-Pyridinecarboxaldehyde thiosemicarbazone has been utilized in the development of Zn(II) complexes with significant antitumor and antiangiogenic activities . These complexes, particularly C5, have shown strong inhibitory effects on tumor growth with minimal side effects in vivo. They work by arresting the cell cycle, inducing apoptosis, lethal autophagy, and suppressing angiogenesis .
Multi-target Anticancer Agent
The compound has also been used to create Sn(II) complexes that act as multi-target anticancer agents . These complexes exhibit high cytotoxicity and have been found to inhibit tumor growth effectively, suppress angiogenesis, and restrict cancer cell metastasis. They act against DNA, induce apoptosis, and inhibit proteins and enzymes associated with cancer progression .
Biochemical Research
This compound is used in biochemical research to study enzyme reactions and metabolic pathways. For instance, it has been used in the aldol addition reaction with pyruvate to form specific biochemical compounds .
Material Science
2-Pyridinecarboxaldehyde thiosemicarbazone can be used to synthesize chitosan-based bifunctionalized adsorbents . These materials have potential applications in water treatment, as they can remove heavy metals and other contaminants from water .
Mechanism of Action
Target of Action
The primary targets of 2-Pyridinecarboxaldehyde Thiosemicarbazone are DNA, anti-apoptotic Bcl-xL protein, metalloproteinase MMP2, and topoisomerase II . These targets play crucial roles in cell proliferation, apoptosis, and DNA replication, making them effective targets for anticancer agents.
Mode of Action
2-Pyridinecarboxaldehyde Thiosemicarbazone interacts with its targets in several ways. It acts against DNA, inducing apoptosis, and inhibits the activities of anti-apoptotic Bcl-xL protein, metalloproteinase MMP2, and topoisomerase II . This multi-target interaction results in the arrest of the cell cycle at the S phase, induction of apoptosis, lethal autophagy, and suppression of angiogenesis .
Biochemical Pathways
The compound affects multiple biochemical pathways. By acting against DNA and inhibiting topoisomerase II, it interferes with DNA replication and transcription . The inhibition of anti-apoptotic Bcl-xL protein and metalloproteinase MMP2 disrupts cell survival and migration pathways . The induction of apoptosis and lethal autophagy leads to programmed cell death .
Pharmacokinetics
The compound has been shown to exert an effective inhibitory effect on tumor growth and produce few side effects in vivo , suggesting favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound’s action results in significant antitumor and antiangiogenic activities . It effectively inhibits tumor growth and suppresses angiogenesis, the process by which new blood vessels form from pre-existing vessels, which is crucial for tumor growth and metastasis .
Safety and Hazards
Future Directions
Future research could focus on developing the next-generation metal agents for efficiently inhibiting tumor growth by synthesizing new complexes derived from 2-pyridinecarboxaldehyde thiosemicarbazone . Another direction could be to investigate the structure-activity relationships of these complexes .
properties
IUPAC Name |
[(E)-pyridin-2-ylmethylideneamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-3-1-2-4-9-6/h1-5H,(H3,8,11,12)/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBCCUBTQFNGFA-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61043-10-5, 3608-75-1 | |
| Record name | Hydrazinecarbothioamide, (E)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | WLN: T6NJ B1UNMYZUS | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-PYRIDINECARBOXALDEHYDE THIOSEMICARBAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Formylpyridine thiosemicarbazone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUV6BG5RZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




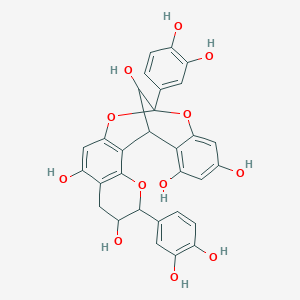
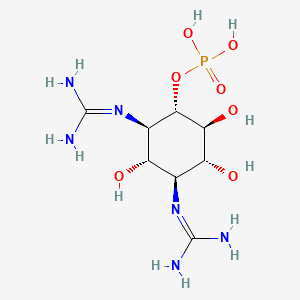


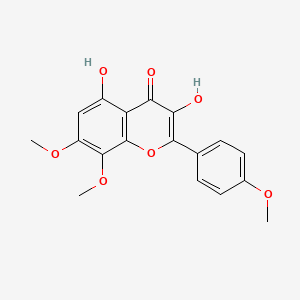

![3-Chloro-9-ethyl-6,7,8,9,10,11-hexahydro-7,11-methanocycloocta[B]quinolin-12-amine](/img/structure/B1238182.png)
